molecular formula C12H15N3O2 B1646847 3-(Boc-aminomethyl)-6-cyanopyridine

3-(Boc-aminomethyl)-6-cyanopyridine

Cat. No.: B1646847
M. Wt: 233.27 g/mol
InChI Key: VJMBHARIHIDJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Boc-aminomethyl)-6-cyanopyridine is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

tert-butyl N-[(6-cyanopyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-9-4-5-10(6-13)14-7-9/h4-5,7H,8H2,1-3H3,(H,15,16)

InChI Key

VJMBHARIHIDJMC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)C#N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, add 3-(tert-butoxycarbonylamino-methyl)-6-chloropyridine (13.1 g, 54 mmol), zinc cyanide (9.5 g, 81 mmol), tris(dibenzylideneacetone)dipalladium(0) (494 mg, 0.54 mmol), and dppf (550 mg, 0.81 mmol) to DMF (130 mL). Heat the mixture at 70° C. overnight. Cool the mixture to room temperature and dilute with water and EtOAc. Separate the layers, and extract the aqueous layer with EtOAc. Wash the combined organic extracts with water and brine. Dry the organic solution over Na2SO4, filter, and concentrate in vacuo. Purify by chromatography on silica gel (500 g) eluting with hexane/EtOAc (1:0 to 7:3 gradient) to provide the desired intermediate as a white solid (11.3 g, 90%). MS (ES+) m/z: 234 (M+H)+.
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
9.5 g
Type
catalyst
Reaction Step One
Quantity
494 mg
Type
catalyst
Reaction Step One
Name
Quantity
550 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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